N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride

Lipophilicity Membrane permeability Blood-brain barrier penetration

N-[(3,4-Dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride (CAS 1432679-87-2) is a secondary amine hydrochloride salt belonging to the N-benzyl-cyclohexylamine class. Its structure comprises a 3,4-dimethoxybenzyl moiety linked via a methylene bridge to a 2-methylcyclohexan-1-amine core, with a molecular formula of C₁₆H₂₆ClNO₂ and a molecular weight of 299.84 g/mol.

Molecular Formula C16H26ClNO2
Molecular Weight 299.83 g/mol
CAS No. 1432679-87-2
Cat. No. B1433137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride
CAS1432679-87-2
Molecular FormulaC16H26ClNO2
Molecular Weight299.83 g/mol
Structural Identifiers
SMILESCC1CCCCC1NCC2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C16H25NO2.ClH/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3;/h8-10,12,14,17H,4-7,11H2,1-3H3;1H
InChIKeyXGGOBSUYYCVKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3,4-Dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine Hydrochloride (CAS 1432679-87-2): Structural Identity and Procurement-Relevant Physicochemical Profile


N-[(3,4-Dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride (CAS 1432679-87-2) is a secondary amine hydrochloride salt belonging to the N-benzyl-cyclohexylamine class. Its structure comprises a 3,4-dimethoxybenzyl moiety linked via a methylene bridge to a 2-methylcyclohexan-1-amine core, with a molecular formula of C₁₆H₂₆ClNO₂ and a molecular weight of 299.84 g/mol [1]. The compound is listed in the ECHA C&L Inventory under EC number 871-190-8 and carries a notified GHS classification of Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2]. Vendors supply the material at purities typically ≥95%, with the hydrochloride salt form ensuring consistent handling and storage properties . The free base form (CAS 1019605-79-8, C₁₆H₂₅NO₂, MW 263.37) is also commercially available for applications requiring non-salt forms [1].

Why N-[(3,4-Dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine Hydrochloride Cannot Be Replaced by Unsubstituted Cyclohexyl Analogs in Research Applications


The closest structural analog, N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine (CAS 227017-88-1 free base; CAS 13174-22-6 hydrochloride), lacks the 2-methyl substituent on the cyclohexane ring. This single methyl deletion produces measurable differences across multiple physicochemical dimensions with direct consequences for molecular recognition, conformational sampling, and salt-form handling. The 2-methyl group introduces two asymmetric centers into the target compound (vs. zero in the unsubstituted analog), creating a stereochemically complex scaffold that cannot be replicated by the achiral comparator [1]. The resulting increase in rotatable bonds (5 vs. 3) and computed lipophilicity (LogP 3.38 vs. 2.7–3.19) implies altered membrane partitioning and target engagement profiles. Procurement of the unsubstituted analog as a 'close enough' replacement therefore risks introducing uncontrolled variables in any assay where cyclohexyl-ring sterics, chirality, or lipophilicity contribute to the measured outcome.

Quantitative Differentiation Evidence: N-[(3,4-Dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine Hydrochloride vs. Closest Structural Analogs


Computed Lipophilicity (LogP): 0.19–0.68 Unit Increase Over the Unsubstituted Cyclohexyl Analog

The target compound exhibits a computed LogP of 3.38 (as reported by Fluorochem for the hydrochloride salt), representing an increase of 0.19 LogP units compared to the Hit2Lead-reported LogP of 3.19 for the unsubstituted analog N-(3,4-dimethoxybenzyl)cyclohexanamine . PubChem's XLogP3 algorithm yields a value of 2.7 for the comparator [1], which would represent a 0.68-unit difference if compared directly to the Fluorochem value. This consistent directional increase in lipophilicity is attributable to the additional methyl group on the cyclohexane ring and is expected to enhance passive membrane permeability and blood-brain barrier penetration potential relative to the des-methyl analog.

Lipophilicity Membrane permeability Blood-brain barrier penetration ADME prediction

Stereochemical Complexity: Two Asymmetric Centers Create Four Potential Stereoisomers vs. Achiral Comparator

The target compound possesses two asymmetric carbon atoms (the 1- and 2-positions of the 2-methylcyclohexyl ring), as confirmed by the Fluorochem datasheet reporting 'Asymmetric Atoms: 2' . In contrast, the unsubstituted analog N-(3,4-dimethoxybenzyl)cyclohexanamine is explicitly listed as 'Stereochemistry: achiral' . This structural difference means the target compound exists as a mixture of diastereomers unless specifically resolved, whereas the comparator is a single achiral entity. The presence of stereocenters enables exploration of stereospecific structure-activity relationships (SAR) that are inaccessible with the achiral analog, including the potential for differential receptor subtype selectivity between cis and trans diastereomers or individual enantiomers.

Stereochemistry Chiral resolution Enantioselective synthesis Receptor stereoselectivity

Rotatable Bond Count and Conformational Flexibility: 5 vs. 3 Rotatable Bonds

PubChem computed properties indicate the target compound has 5 rotatable bonds [1], whereas the unsubstituted analog N-(3,4-dimethoxybenzyl)cyclohexanamine has 3 rotatable bonds as reported by Hit2Lead . The additional two rotatable bonds arise from the exocyclic methyl group on the cyclohexane ring and its effect on the ring's conformational dynamics. Increased rotatable bond count is a known determinant of conformational entropy penalty upon binding, which can systematically affect binding free energies and ligand efficiency metrics in fragment-based or structure-based drug design campaigns.

Conformational entropy Molecular flexibility Ligand efficiency Binding free energy

Molecular Weight Differentiation Between Hydrochloride Salts: 299.84 vs. 285.81 g/mol

The hydrochloride salt of the target compound has a molecular weight of 299.84 g/mol [1], compared to 285.81 g/mol (C₁₅H₂₄ClNO₂) for the hydrochloride salt of the unsubstituted analog, N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride (CAS 13174-22-6) [2]. This 14.03 g/mol difference corresponds to the mass of the additional methylene (CH₂) group on the cyclohexane ring. While modest in absolute terms, this difference must be accounted for in any quantitative analytical method, molarity calculation, or formulation protocol when interconverting between the two compounds.

Salt form selection Formulation development Molar equivalency Analytical method development

Scaffold Relationship to Amino-Alkyl-Cyclohexane NMDA Receptor Antagonist Pharmacophore

The 1-amino-2-methylcyclohexane core of the target compound is structurally related to the amino-alkyl-cyclohexane scaffold that has been extensively characterized as a privileged chemotype for uncompetitive NMDA receptor antagonism [1]. In a systematic study of 36 amino-alkyl-cyclohexane derivatives, Parsons et al. (1999) demonstrated Ki values for [³H]-(+)-MK-801 displacement ranging from 1.5 to 143 μM against rat cortical membranes, with functional IC₅₀ values of 1.3–245 μM against NMDA-evoked currents in cultured hippocampal neurons [1]. While the target compound has not itself been profiled in these assays, the 2-methyl substitution pattern on the cyclohexane ring is the same stereochemical motif found in gacyclidine—a potent, clinically investigated NMDA antagonist [2]. The additional 3,4-dimethoxybenzyl N-substituent distinguishes the target compound from the simple alkyl-substituted Merz series and may confer differential subtype selectivity or pharmacokinetic properties.

NMDA receptor Amino-alkyl-cyclohexane Ion channel blocker Neuropharmacology Excitotoxicity

Procurement-Relevant Application Scenarios for N-[(3,4-Dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine Hydrochloride


Stereochemical SAR Probe for Chiral Cyclohexylamine-Based Receptor Ligands

Programs investigating stereospecific receptor interactions at GPCRs, ion channels, or transporters can use this compound as a scaffold for chiral resolution studies. With two asymmetric centers producing four possible stereoisomers, the compound enables systematic SAR exploration of how cis/trans ring geometry and individual enantiomer configuration affect target binding—a capability not available with the achiral N-(3,4-dimethoxybenzyl)cyclohexanamine comparator . The resolved stereoisomers can serve as tool compounds to test whether receptor binding pockets discriminate between diastereomeric cyclohexylamine presentations.

CNS-Penetrant Screening Library Member with Enhanced Lipophilicity

The compound's LogP of 3.38 places it within the optimal range for CNS drug-likeness (typically LogP 1–5), while its 0.19–0.68 LogP unit increase over the unsubstituted analog may confer meaningfully higher passive membrane permeability . In phenotypic screening cascades where blood-brain barrier penetration is a prerequisite, this compound represents a systematically more lipophilic option within the N-benzyl-cyclohexylamine chemical series. Its Fsp³ of 0.625 further supports conformational complexity favorable for target selectivity .

NMDA Receptor Antagonist Lead Identification and Optimization

The 1-amino-2-methylcyclohexane core of the target compound maps directly onto the amino-alkyl-cyclohexane pharmacophore that has yielded clinically validated NMDA receptor antagonists, including memantine and gacyclidine . The compound offers a differentiated N-substitution pattern (3,4-dimethoxybenzyl) not represented in the original Merz compound library, providing an opportunity to explore whether this substitution alters NMDA receptor subtype selectivity, voltage-dependency, or channel blocking kinetics relative to known leads. Procurement for NMDA-focused screening panels is supported by the well-characterized class pharmacology, even though direct assay data for this specific compound are not yet publicly available.

Pharmaceutical Impurity Reference Standard and Analytical Method Development

The compound has been identified as a potential pharmaceutical impurity and chemical synthesis intermediate . Its well-defined GHS hazard classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) and commercial availability at ≥95% purity from multiple vendors make it suitable for use as a reference standard in HPLC impurity profiling, LC-MS method validation, and forced degradation studies. The hydrochloride salt form provides consistent stoichiometry and handling characteristics essential for quantitative analytical workflows.

Quote Request

Request a Quote for N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.